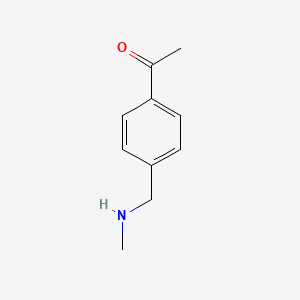
1-(4-((Methylamino)methyl)phenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a solid, light yellow crystalline substance that is soluble in organic solvents such as ethanol and dimethylformamide at room temperature . This compound is commonly used in organic synthesis and medicine, serving as a raw material for the synthesis of other compounds, including synthetic intermediates for drug molecules .
準備方法
1-(4-((Methylamino)methyl)phenyl)ethanone can be synthesized by the acetylation of aniline. Typically, aniline is reacted with acetic anhydride under basic conditions to yield this compound . The reaction is usually carried out at low temperatures, and the yield and purity are controlled by appropriate process conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and minimize impurities.
化学反応の分析
1-(4-((Methylamino)methyl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, forming 1-(4-((Methylamino)methyl)phenyl)ethanol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and electrophiles like halogens or nitro compounds . The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(4-((Methylamino)methyl)phenyl)ethanone has a wide range of scientific research applications:
作用機序
The mechanism of action of 1-(4-((Methylamino)methyl)phenyl)ethanone involves its interaction with specific molecular targets and pathways. As an intermediate in drug synthesis, it may interact with enzymes or receptors in biological systems, leading to various pharmacological effects. The exact molecular targets and pathways depend on the specific application and the structure of the final synthesized compound .
類似化合物との比較
1-(4-((Methylamino)methyl)phenyl)ethanone can be compared with other similar compounds, such as:
4-Acetyl-N-methylaniline: Similar in structure but with different substituents on the aromatic ring.
4’-Methylaminoacetophenone: Another compound with a similar core structure but different functional groups.
N-Methyl-p-aminoacetophenone: Shares the same core structure but varies in the position and type of substituents.
The uniqueness of this compound lies in its specific functional groups and their positions, which influence its reactivity and applications in synthesis and research .
特性
分子式 |
C10H13NO |
|---|---|
分子量 |
163.22 g/mol |
IUPAC名 |
1-[4-(methylaminomethyl)phenyl]ethanone |
InChI |
InChI=1S/C10H13NO/c1-8(12)10-5-3-9(4-6-10)7-11-2/h3-6,11H,7H2,1-2H3 |
InChIキー |
KAJUEISVGWXBTK-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=C(C=C1)CNC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



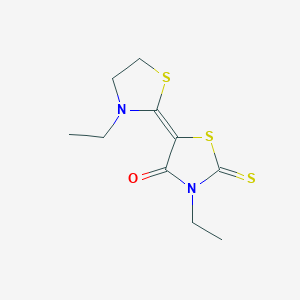
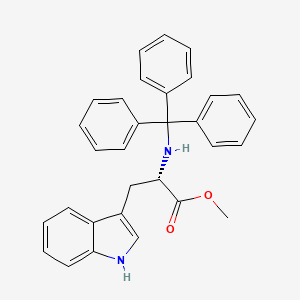

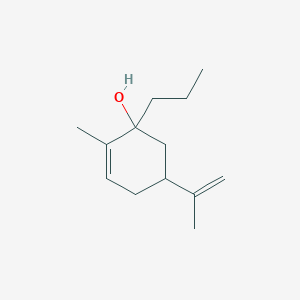






![1,4-Bis[4-(4-chlorophenoxy)anilino]anthraquinone](/img/structure/B13142286.png)
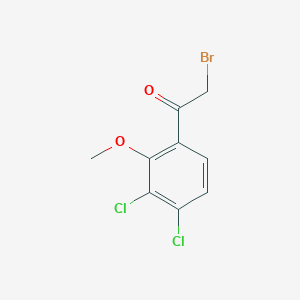
![Ethyl [2,3'-bipyridine]-4-carboxylate](/img/structure/B13142291.png)
